molecular formula C19H13FN2 B1342482 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 863422-98-4

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B1342482
CAS No.: 863422-98-4
M. Wt: 288.3 g/mol
InChI Key: COOGNCBKKSOCQS-UHFFFAOYSA-N
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Description

Historical Development of Benzimidazole Chemistry

The foundation of benzimidazole chemistry traces back to the mid-nineteenth century when the parent compound was first synthesized by Hoebrecker, followed by subsequent work by Ladenberg and Wundt between 1872 and 1878. However, the true pharmaceutical potential of benzimidazole derivatives remained largely unexplored until the 1940s, when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics that could evoke significant biological responses. This pivotal observation in 1944 marked the beginning of systematic investigations into the therapeutic applications of benzimidazole-containing compounds.

The evolution of benzimidazole chemistry accelerated significantly during the 1950s when Goodman and Nancy Hart published groundbreaking research demonstrating the antibacterial properties of benzimidazole derivatives. Their work established the foundation for understanding the antimicrobial potential of these heterocyclic compounds, particularly against Escherichia coli and Streptococcus species. This period witnessed the emergence of benzimidazole as a privileged scaffold in medicinal chemistry, with researchers recognizing its unique ability to interact with various biological targets through hydrogen bonding, pi-pi stacking interactions, and hydrophobic interactions.

The 1960s represented a transformative decade for benzimidazole research, with CIBA pharmaceutical company discovering etonitazene, a benzimidazole derivative with opioid agonist properties. Subsequently, Fort and colleagues reported the discovery of benzimidazole derivatives functioning as proton pump inhibitors, while Burton's team identified 2-trifluorobenzimidazoles as potent decouplers of oxidative phosphorylation in mitochondria. These developments established benzimidazoles as versatile pharmacophores capable of targeting diverse biological pathways and mechanisms.

The introduction of specific therapeutic agents further validated the clinical significance of benzimidazole chemistry. Mebendazole, discovered by Janssen Pharmaceutical in Belgium in 1971, demonstrated the antiparasitic potential of benzimidazole derivatives. This was followed by the development of albendazole in 1975 by Robert Gyurik and Vassilios Theodorides at SmithKline Corporation, and astemizole in 1977, again by Janssen Pharmaceutical. These landmark discoveries established benzimidazole derivatives as essential therapeutic agents across multiple therapeutic areas, from antiparasitic treatments to antihistamine medications.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOGNCBKKSOCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609975
Record name 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863422-98-4
Record name 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves the copper-catalyzed multicomponent reaction. This method uses benzoin or benzil reacting with different aldehydes in the presence of ammonium acetate as the nitrogen source . Another method involves the use of hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine position .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of synthesized benzimidazole derivatives against various pathogens, including Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. The minimum inhibitory concentrations (MIC) were notably low for certain derivatives, indicating potential for development as antimicrobial agents .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazoleStaphylococcus aureus (ATCC 25923)< 1
This compoundMycobacterium smegmatis< 5
This compoundCandida albicans< 3

Anticancer Properties

Benzimidazole derivatives have been investigated for their anticancer potential. The compound this compound has shown promise as a scaffold for the development of anticancer agents. Studies indicate that modifications to the benzimidazole structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further research in cancer therapeutics .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various benzimidazoles on cancer cell lines, it was found that derivatives with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine can significantly impact the biological activity of these compounds.

Neuropharmacological Applications

Recent research has identified certain benzimidazole derivatives as positive allosteric modulators for neurotransmitter receptors. Specifically, compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been noted for their ability to modulate GABA receptor activity, which may lead to therapeutic applications in treating neurological disorders such as anxiety and depression .

Table 2: Neuropharmacological Activity

CompoundReceptor TypeModulation Effect
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleGABA ReceptorPositive Allosteric Modulator

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methodologies, including enzyme-catalyzed reactions and traditional organic synthesis techniques. The compound's unique chemical structure contributes to its stability and reactivity, making it suitable for further functionalization .

Synthesis Overview

  • Method : Continuous flow synthesis
  • Yield : Approximately 57% for certain derivatives
  • Purification : Column chromatography on silica gel

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves the inhibition of key enzymes and pathways in microbial and cancer cells. For example, it can inhibit the biosynthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death . In cancer cells, it may interfere with DNA synthesis and repair mechanisms, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (para-Fluoro isomer)
  • Structural Difference : Fluorine at the para position instead of ortho.
  • Impact :
    • The para-substituted derivative exhibits greater planarity due to reduced steric hindrance, enhancing π-π stacking in material applications .
    • In biological systems, para-fluoro derivatives may exhibit altered binding affinities compared to ortho-substituted analogs due to differences in dipole moments .
  • Synthesis: Prepared via condensation of 1,2-phenylenediamine with 4-fluorobenzaldehyde in ethanol, yielding 92% purity after column chromatography .
b. 2-(2-Fluoro-4-nitrophenyl)-1-phenyl-1H-benzo[d]imidazole (Compound 18)
  • Structural Difference : Additional nitro group at the 4-position of the fluorophenyl ring.
  • Melting point: 195–196°C, lower than hydrazone derivatives, suggesting reduced crystallinity due to nitro group steric effects .
  • Synthesis : Co(III)/Co(II)-mediated ambient-temperature synthesis, offering efficiency over traditional methods .

Functional Group Modifications

a. (E)-2-((2-(2-Fluorophenyl)hydrazono)methyl)-1H-benzo[d]imidazole (6b)
  • Structural Difference : Incorporation of a hydrazone group.
  • Higher melting point (201.8–202.4°C) compared to nitro-substituted analogs, indicating enhanced thermal stability .
  • Biological Relevance : Demonstrated bioactivity in preliminary assays, though specific targets remain unexplored .
b. Schiff Base Derivatives ()
  • Examples: (E)-2-((4-(Dimethylamino)benzylidene)amino)-1-phenyl-1H-benzo[d]imidazole-6-carbonitrile (MP: 247–251°C). (E)-5-(Diethylamino)-2-(((1-phenyl-1H-benzo[d]imidazol-2-yl)imino)methyl)phenol (MP: 197–201°C).
  • Impact: Electron-donating groups (e.g., dimethylamino) increase solubility and alter luminescence properties, useful in optoelectronic materials . Lower melting points correlate with reduced crystallinity, advantageous for solution-processed OLEDs .

Hybrid Systems for Material Science

a. BIZ-2Me-TRZ and BIZ-6Me-TRZ
  • Structural Difference : Benzimidazole-triazine hybrids with methyl-substituted phenyl linkers.
  • Impact :
    • Triazine units enhance electron-transport properties, achieving high triplet energy levels (~3.1 eV) for blue OLEDs .
    • Twisted molecular geometry prevents back-energy transfer, improving device efficiency .
  • Application : Host materials in narrowband OLEDs with external quantum efficiency >20% .
b. INDY (Bipolar Host Material)
  • Structural Difference : Combines indole-dibenzofuran and benzimidazole moieties.
  • Impact :
    • Balanced charge transfer with a high glass transition temperature (Tg = 148°C), ensuring thermal stability in devices .
    • Solution-processed green and red phosphorescent OLEDs achieved efficiencies of 27.33 cd/A and 17.20 cd/A, respectively .

Comparative Data Table

Compound Name Substituents/Modifications Melting Point (°C) Key Properties/Applications Reference
2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole Ortho-fluoro Not reported TRPV1 antagonist scaffold
2-(4-Fluorophenyl)-1H-benzimidazole Para-fluoro Not reported Improved planarity for materials
Compound 18 (Nitro-fluoro) 2-Fluoro-4-nitro 195–196 High reactivity, Co-mediated synthesis
(E)-6b (Hydrazone) Hydrazone at C2 201.8–202.4 Bioactivity potential
BIZ-2Me-TRZ Triazine-methylphenyl hybrid Not reported OLED host (ET = 3.12 eV)
INDY Indole-benzimidazole hybrid Not reported Solution-processed OLEDs

Biological Activity

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a class known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Its molecular formula is C₁₉H₁₃FN₂, with a molecular weight of 288.32 g/mol. The compound's unique structure comprises a benzimidazole core with both a phenyl group and a fluorine-substituted phenyl group, which enhances its pharmacological profile and potential interactions within biological systems .

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound's mechanism involves inhibiting key enzymes in microbial cells, effectively disrupting vital processes such as ergosterol biosynthesis in fungi, which leads to cell membrane disruption and death .

Anticancer Potential

The compound has been identified as a potential positive allosteric modulator (PAM) for the α₁β₂γ₂ subtype of the GABA-A receptor, which is crucial for neurological function. This modulation could provide therapeutic advantages in treating various neurological disorders and potentially enhance the efficacy of existing cancer treatments .

Case Study: GABA-A Receptor Modulation

In studies focusing on GABA-A receptor interactions, this compound demonstrated improved metabolic stability compared to other PAMs like alpidem. The compound's ability to remain unmetabolized at high rates suggests it could be a safer alternative for long-term treatments .

Structure-Activity Relationship (SAR)

The unique positioning of the fluorine atom in the compound influences its electronic properties and biological activities. Comparative studies with similar compounds reveal that variations in substituents can significantly affect pharmacological outcomes. For instance:

Compound NameStructural FeaturesUnique Aspects
2-(4-Fluorophenyl)-1H-benzo[d]imidazolePara-fluorophenyl groupExplored for GABA-A receptor interactions
2-(4-Chlorophenyl)-1H-benzo[d]imidazolePara-chlorophenyl groupExhibits strong antibacterial activity
2-(4-Methoxyphenyl)-1H-benzo[d]imidazolePara-methoxyphenyl groupPotential use in organic light-emitting diodes

The variations in substituent groups highlight the importance of molecular design in enhancing biological activity and specificity .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various benzimidazole derivatives. Notably, research utilizing molecular docking techniques has provided insights into how these compounds interact with target proteins, paving the way for rational drug design .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including copper-catalyzed multicomponent reactions. These methods are optimized to ensure high yields and purity, making them suitable for industrial applications .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with substituted benzaldehydes under acidic conditions. Key steps include:

  • Solvent selection : Use of polar aprotic solvents (e.g., DMF) or ethanol, which influence reaction kinetics and yield .
  • Catalysts : Protic acids (e.g., HCl, acetic acid) or Lewis acids (e.g., ZnCl₂) to facilitate imine formation and cyclization .
  • Temperature control : Reactions often proceed at reflux (~80–100°C) for 6–24 hours, with microwave-assisted synthesis reducing time to 1–2 hours .
    Optimization : Adjust molar ratios (e.g., 1:1.2 for aldehyde:amine), use nitrogen atmosphere to prevent oxidation, and employ column chromatography or recrystallization for purification .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.0–8.5 ppm) and fluorophenyl carbons (J coupling ~245 Hz for C-F) to confirm substitution patterns .
  • FT-IR : Detect characteristic C=N stretching (~1600 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine/bromine if present .
  • Elemental analysis : Match experimental C/H/N values with theoretical calculations (e.g., ±0.3% deviation) .

Advanced: How can molecular docking studies predict the interaction of this compound with biological targets like EGFR?

Answer:

  • Target preparation : Retrieve EGFR kinase domain (PDB ID: 1M17) and optimize protonation states using tools like AutoDock Tools .
  • Ligand preparation : Generate 3D conformers of the compound and assign partial charges (e.g., Gasteiger-Marsili method) .
  • Docking protocols : Use AutoDock Vina or Schrödinger Glide with grid boxes centered on ATP-binding sites. Analyze binding poses for hydrogen bonds (e.g., with Met793) and π-π stacking (fluorophenyl vs. Phe723) .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., Erlotinib) and validate via MD simulations for stability .

Advanced: What in vitro assays are suitable for evaluating cytotoxic effects, and how should discrepancies between predicted and observed activity be addressed?

Answer:

  • Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via nonlinear regression .
  • Troubleshooting discrepancies :
    • Solubility issues : Use DMSO ≤0.1% to avoid cytotoxicity artifacts .
    • Off-target effects : Perform kinase profiling or siRNA knockdown to confirm EGFR specificity .
    • Metabolic stability : Assess compound degradation in cell media via LC-MS .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

Answer:

  • Substituent variation : Synthesize analogs with modifications to the fluorophenyl (e.g., para-Cl, -OCH₃) or benzimidazole (e.g., methyl, nitro) groups .
  • Pharmacophore mapping : Use CoMFA or CoMSIA to correlate electronic (Hammett σ), steric (Taft Es), and hydrophobic (logP) parameters with activity .
  • Key findings : Electron-withdrawing groups (e.g., -F) enhance EGFR affinity by stabilizing π-π interactions, while bulky substituents reduce cellular permeability .

Advanced: What computational strategies are employed for ADMET profiling of this compound?

Answer:

  • Tools : Use SwissADME or ADMET Predictor for in silico predictions.
  • Parameters :
    • Absorption : LogP (optimal 2–3), TPSA (<140 Ų) .
    • Metabolism : CYP450 inhibition (e.g., CYP3A4) via docking .
    • Toxicity : Ames test predictions for mutagenicity .
  • Validation : Compare with experimental hepatotoxicity data from HepG2 assays .

Methodological: How can researchers address low yields in multi-step syntheses of this compound?

Answer:

  • Intermediate stability : Protect reactive intermediates (e.g., imine precursors) with trimethylsilyl groups .
  • Catalyst screening : Test alternatives like p-toluenesulfonic acid (PTSA) or ionic liquids (e.g., [BMIM]BF₄) for higher efficiency .
  • Workflow optimization : Use one-pot strategies to minimize purification steps and improve atom economy .

Methodological: What strategies resolve contradictions between molecular docking predictions and experimental bioactivity data?

Answer:

  • Conformational sampling : Perform ensemble docking with multiple ligand conformers .
  • Water-mediated interactions : Include explicit water molecules in docking grids to account for solvation effects .
  • Post-docking analysis : Use MM-PBSA/GBSA to refine binding free energy calculations .

Environmental: How can the environmental persistence and degradation pathways of this compound be assessed?

Answer:

  • Persistence studies : Conduct OECD 301 biodegradation tests in activated sludge .
  • Degradation products : Identify via LC-QTOF-MS after UV/H₂O₂ treatment, focusing on imidazole ring cleavage and defluorination .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (LC₅₀) and algae growth inhibition tests .

Analytical: How can tautomeric forms of related benzimidazole derivatives be distinguished using spectroscopic data?

Answer:

  • ¹H NMR : Monitor N-H proton signals (δ ~12–14 ppm) for tautomeric exchange broadening in DMSO-d₆ .
  • ¹³C NMR : Compare chemical shifts of C-2 (imidazole) to identify keto-enol tautomers .
  • X-ray crystallography : Resolve tautomeric states via bond length analysis (e.g., C=N vs. C-N) .

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